molecular formula C11H13BrO2 B1399680 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-one CAS No. 1343288-64-1

1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-one

Cat. No.: B1399680
CAS No.: 1343288-64-1
M. Wt: 257.12 g/mol
InChI Key: CEFCJSPUUBGPFE-UHFFFAOYSA-N
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Description

1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-one is an organic compound with the molecular formula C11H13BrO2 and a molecular weight of 257.12 g/mol . This compound is characterized by the presence of a bromine atom, a propan-2-yloxy group, and an ethanone moiety attached to a phenyl ring. It is primarily used in research and development settings, particularly in the field of medicinal chemistry.

Scientific Research Applications

1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-one has several applications in scientific research:

Mechanism of Action

Preparation Methods

The synthesis of 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-one typically involves the following steps:

Chemical Reactions Analysis

1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-one undergoes various chemical reactions, including:

Comparison with Similar Compounds

1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-one can be compared with other similar compounds, such as:

    1-[4-Bromo-2-(propan-2-yloxy)phenyl]ethan-1-one: This compound has a similar structure but with the bromine atom at a different position on the phenyl ring. It may exhibit different reactivity and biological activity due to the positional isomerism.

    1-[3-Chloro-4-(propan-2-yloxy)phenyl]ethan-1-one: This compound has a chlorine atom instead of a bromine atom.

Properties

IUPAC Name

1-(3-bromo-4-propan-2-yloxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-7(2)14-11-5-4-9(8(3)13)6-10(11)12/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFCJSPUUBGPFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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